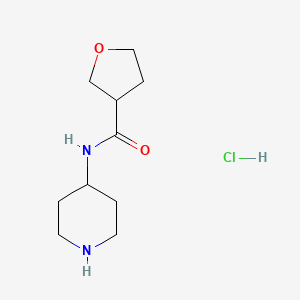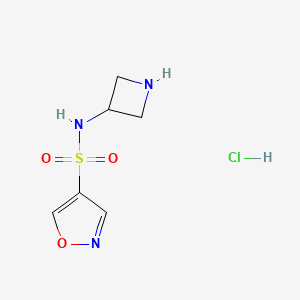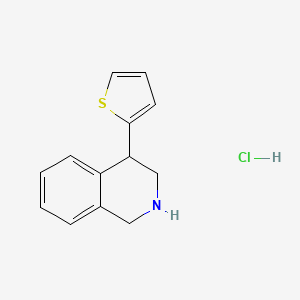
4-(噻吩-2-基)-1,2,3,4-四氢异喹啉盐酸盐
描述
4-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a useful research compound. Its molecular formula is C13H14ClNS and its molecular weight is 251.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物化学:抗癌应用
噻吩衍生物,包括 4-(噻吩-2-基)-1,2,3,4-四氢异喹啉盐酸盐,在抗癌研究中显示出希望 . 这些化合物可以通过多种方法合成,例如 Gewald 反应,并且已被用于开发新型治疗剂。它们在抑制癌细胞生长和增殖方面的潜力是它们价值所在。
药理性质:抗炎和抗菌作用
在药理学中,噻吩化合物表现出显着的抗炎和抗菌特性 . 这使得它们在开发可以治疗炎症性疾病和对抗微生物感染的新药方面具有价值,有助于抗生素药物的更广泛应用。
材料科学:有机半导体
基于噻吩的分子在有机半导体的发展中起着至关重要的作用 . 它们的独特结构使它们能够用于制造有机场效应晶体管 (OFET) 和有机发光二极管 (OLED),这些都是现代电子设备中的关键组成部分。
工业化学:缓蚀剂
在工业应用中,噻吩衍生物用作缓蚀剂 . 它们保护金属免受腐蚀环境的影响,从而延长工业机械和基础设施的使用寿命。这种应用对于保持各种行业中使用的设备的完整性和安全性至关重要。
有机电子学研究:OFET 和 OLED 的发展
对噻吩衍生物用于有机电子的研究导致了 OFET 和 OLED 的重大发展 . 这些组件对于创建灵活、轻便且节能的电子显示器和电路至关重要。
治疗重要性:多样的生物活性
噻吩衍生物,包括所讨论的化合物,以其广泛的治疗活性而闻名 . 它们已被用于合成具有镇痛、降压和抗肿瘤活性的药物。它们在药物设计中的多功能性使它们在药物化学中必不可少。
作用机制
Target of action
Thiophene derivatives have been found to exhibit a variety of biological activities. For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Mode of action
For example, certain thiophene derivatives can inhibit enzymes or block channels to exert their effects .
Biochemical pathways
Thiophene derivatives are known to affect a variety of biochemical pathways depending on their specific structures and targets .
Result of action
Thiophene derivatives are known to exhibit a variety of effects at the molecular and cellular level, such as anti-inflammatory, antimicrobial, and anticancer activities .
生化分析
Biochemical Properties
4-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiophene derivatives have been shown to exhibit interactions with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs . Additionally, the tetrahydroisoquinoline moiety can interact with neurotransmitter receptors, potentially influencing neurological pathways . The nature of these interactions often involves binding to the active sites of enzymes or receptors, leading to inhibition or modulation of their activity.
Cellular Effects
4-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives have been reported to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, the compound may alter gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of 4-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their function. For instance, it may inhibit enzyme activity by binding to the active site and preventing substrate access . Additionally, it can modulate gene expression by interacting with DNA or RNA, influencing transcription and translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that thiophene derivatives can be relatively stable under certain conditions but may degrade over time, leading to changes in their biological activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with potential implications for chronic exposure and therapeutic use.
Dosage Effects in Animal Models
The effects of 4-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as neuroprotection or anti-inflammatory activity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity or neurotoxicity . Threshold effects are important to consider when determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
4-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a key role in its metabolism . The compound may also affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes. These interactions can influence the overall metabolic profile and bioavailability of the compound.
Transport and Distribution
The transport and distribution of 4-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride within cells and tissues are critical for its biological activity. The compound may interact with transporters or binding proteins that facilitate its uptake and distribution . Additionally, its localization and accumulation within specific tissues or cellular compartments can influence its activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 4-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is important for its function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its activity, as interactions with specific subcellular structures or biomolecules can modulate its biological effects.
属性
IUPAC Name |
4-thiophen-2-yl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NS.ClH/c1-2-5-11-10(4-1)8-14-9-12(11)13-6-3-7-15-13;/h1-7,12,14H,8-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORNESXSCDJFIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CN1)C3=CC=CS3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183008-14-2 | |
| Record name | Isoquinoline, 1,2,3,4-tetrahydro-4-(2-thienyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=183008-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



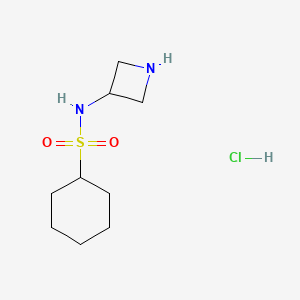


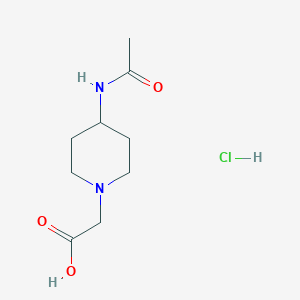
![2-(piperidin-4-yl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione dihydrochloride](/img/structure/B1480679.png)
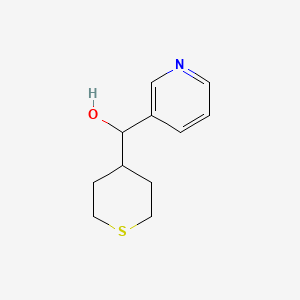
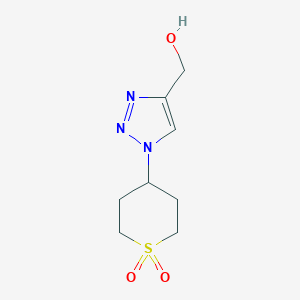
![N-(furan-2-ylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B1480682.png)
